N-benzyl-1-(4-chlorophenyl)methanesulfonamide
Description
N-benzyl-1-(4-chlorophenyl)methanesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzyl group attached to a methanesulfonamide moiety, with a 4-chlorophenyl substituent
Properties
IUPAC Name |
N-benzyl-1-(4-chlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c15-14-8-6-13(7-9-14)11-19(17,18)16-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUXVODRXPDYGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-(4-chlorophenyl)methanesulfonamide typically involves the reaction of benzylamine with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5CH2NH2+ClC6H4SO2Cl→C6H5CH2NHSO2C6H4Cl+HCl
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger quantities of the reactants and maintaining controlled reaction conditions. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzyl-1-(4-chlorophenyl)methanesulfonamide can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding amine, this compound.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: N-benzyl-1-(4-chlorophenyl)methanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Sulfonamides are known to inhibit certain enzymes by mimicking the structure of natural substrates.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Sulfonamide derivatives are known for their antibacterial and antifungal properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-1-(4-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
- N-benzyl-1-(4-methylphenyl)methanesulfonamide
- N-benzyl-1-(4-fluorophenyl)methanesulfonamide
- N-benzyl-1-(4-bromophenyl)methanesulfonamide
Comparison: N-benzyl-1-(4-chlorophenyl)methanesulfonamide is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., methyl, fluoro, bromo), the chloro substituent can enhance the compound’s electron-withdrawing properties, potentially affecting its binding affinity to molecular targets and its overall stability.
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